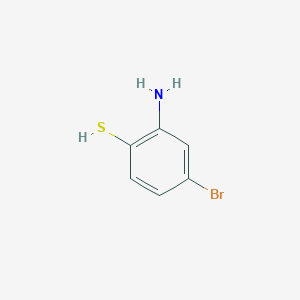

2-Amino-4-bromobenzenethiol

Description

Significance of Aryl Thiols in Organic Synthesis and Medicinal Chemistry

Aryl thiols, also known as thiophenols, are organic compounds containing a sulfhydryl group (-SH) attached to an aromatic ring. wikipedia.org They are the sulfur analogs of phenols and play a crucial role in both organic synthesis and medicinal chemistry due to their distinct reactivity. wikipedia.org The thiol group is a potent nucleophile and can participate in various reactions, including the formation of thioethers, disulfides, and metal thiolates. This reactivity is harnessed in the synthesis of numerous organic molecules and materials. nih.gov

Role of Sulfur and Nitrogen Heterocycles in Drug Discovery

Heterocyclic compounds, cyclic molecules containing atoms of at least two different elements in their rings, are fundamental to life and are prevalent in a vast array of pharmaceuticals. ijsrtjournal.comnih.gov Those containing both sulfur and nitrogen atoms are of particular importance in drug discovery. ijsrtjournal.commdpi.comnih.gov These heterocycles are key structural motifs in many approved drugs and medicinally active compounds, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties. nih.govopenmedicinalchemistryjournal.com The presence of both sulfur and nitrogen atoms can impart unique physicochemical properties to the molecule, influencing its bioactivity, toxicity profile, and pharmacokinetic properties. nih.govopenmedicinalchemistryjournal.com The structural diversity of sulfur-nitrogen heterocycles allows for the design of novel therapeutic agents with improved efficacy and reduced side effects. mdpi.com

Importance of Benzenethiols and Substituted Analogs in Pharmaceutical and Natural Products

Benzenethiols and their substituted derivatives are vital intermediates in the synthesis of a wide range of pharmacologically important compounds. ijcrt.org The aryl thiol moiety is a key pharmacophore in various drugs, contributing to their biological activity. ijcrt.org These compounds are precursors for the synthesis of benzothiazines, phenothiazines, and other heterocyclic systems that have found applications as anticancer, anticonvulsant, and antimicrobial agents. ijcrt.orgopenmedicinalchemistryjournal.com The specific substitution pattern on the benzene (B151609) ring allows for the fine-tuning of the molecule's properties, leading to the development of more potent and selective drugs.

Overview of Halogenated Aminobenzenethiols in Synthetic Chemistry

Halogenated aminobenzenethiols are a class of compounds that combine the functionalities of an amino group, a thiol group, and one or more halogen atoms on a benzene ring. This combination of reactive groups makes them highly valuable in synthetic chemistry. sigmaaldrich.com The halogen atom serves as a handle for further functionalization through various cross-coupling reactions, while the amino and thiol groups can be used to construct heterocyclic rings or to introduce other desired functionalities. acs.orgacs.orgnih.gov For instance, 2-amino-4-bromobenzenethiol can be used to synthesize substituted benzothiazoles, which are important scaffolds in medicinal chemistry. mdpi.commdpi.com The regiochemistry of the substituents on the benzene ring is crucial, as it dictates the structure and properties of the resulting products. The synthesis of specifically substituted aminobenzenethiols, such as the 2-amino-4-bromo isomer, can be challenging but is essential for accessing a diverse range of complex molecules. acs.orgacs.orgnih.gov

Scope and Objectives of the Research Outline

This article focuses exclusively on the chemical compound this compound. The objective is to provide a comprehensive overview of its significance and applications within the specified areas of chemical research. The content will adhere strictly to the outlined topics, detailing the role of its parent class, aryl thiols, in organic synthesis and medicinal chemistry, with a specific focus on sulfur and nitrogen heterocycles and substituted benzenethiols. Furthermore, it will provide an overview of the utility of halogenated aminobenzenethiols in synthetic strategies. The information presented is based on established scientific literature and aims to be a professional and authoritative resource on this specific chemical compound.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-amino-4-bromobenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-1-2-6(9)5(8)3-4/h1-3,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKEYPPZTEITNHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480122 | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93933-49-4 | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480122 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-4-bromobenzene-1-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Derivatization Strategies of 2 Amino 4 Bromobenzenethiol

Reactions Involving the Thiol Group

The thiol group is the most acidic and nucleophilic site in the 2-Amino-4-bromobenzenethiol molecule. Its reactivity is central to many synthetic transformations, including nucleophilic attacks and the formation of carbon-sulfur bonds.

Nucleophilic Additions and Substitutions

The sulfur atom of the thiol group is an excellent nucleophile, particularly in its deprotonated thiolate form (S⁻). This high nucleophilicity allows it to readily participate in nucleophilic substitution and addition reactions. chemistrysteps.com

A prominent example of its participation in nucleophilic substitution is the reaction with α-haloketones. nih.govwikipedia.org This reaction is typically the first step in the synthesis of 1,4-benzothiazines. The thiol group performs a nucleophilic attack on the carbon atom bearing the halogen, displacing it in an Sₙ2 reaction to form an S-alkylated intermediate. nih.govresearchgate.net This initial S-alkylation is a key step that precedes subsequent cyclization involving the amino group.

Beyond substitution, the thiol group can also engage in nucleophilic conjugate additions (Michael additions) with activated alkynes, such as propiolates or ynones. researchgate.net This reaction is highly efficient for creating carbon-sulfur bonds and leads to the formation of vinyl sulfide (B99878) derivatives.

Thioether Formation

The formation of thioethers (also known as sulfides) is a direct application of the thiol group's nucleophilic character. The most common method for thioether synthesis is the S-alkylation of a thiol with an alkyl halide via an Sₙ2 mechanism. chemistrysteps.comyoutube.com In the case of this compound, reacting it with an alkyl halide (e.g., methyl iodide or benzyl (B1604629) bromide) in the presence of a base to deprotonate the thiol results in the corresponding thioether.

This reaction is not only used to synthesize new molecules but also serves as a common strategy for protecting the thiol group during multi-step syntheses. thieme-connect.de The resulting thioether is generally more stable and less prone to oxidation than the free thiol.

Participation in C-S Bond Formations

The thiol group is a primary actor in a wide array of carbon-sulfur (C-S) bond-forming reactions, a cornerstone of organosulfur chemistry. While thioether formation is a classic example, modern synthetic methods have expanded the scope significantly.

Recent advancements include photocatalyzed C-S bond formation, where visible light can induce the reaction between thiols and other organic moieties. nih.gov Furthermore, transition-metal-free reactions, such as aminothiolation using elemental sulfur, provide pathways to complex heterocyclic structures through C–S/S–N bond formation. researchgate.net The direct coupling of thiols with aryl halides or other partners, often catalyzed by transition metals like copper or palladium, is another powerful strategy for constructing C-S bonds. researchgate.net

In the context of aryne chemistry, benzenethiol (B1682325) derivatives are used to construct complex organosulfur skeletons like phenothiazines and thianthrenes. acs.orgacs.org These reactions capitalize on the high reactivity of aryne intermediates with nucleophilic sulfur compounds. acs.orgacs.org

Reactions Involving the Amino Group

The amino group of this compound, while less nucleophilic than the thiolate anion, plays a crucial role in cyclization reactions, where it acts as an intramolecular nucleophile to form nitrogen-containing heterocyclic rings.

Cyclization Reactions for Heterocycle Formation

The ortho-disposition of the amino and thiol groups is ideal for the synthesis of fused heterocyclic systems. This arrangement allows the molecule to act as a "binucleophile" in reactions with bifunctional electrophiles, leading to the formation of rings like benzothiazoles and benzothiazines. indexcopernicus.comnih.govresearchgate.net

For example, the condensation of 2-aminothiophenols with aldehydes or carboxylic acids is a fundamental method for synthesizing 2-substituted benzothiazoles. mdpi.commdpi.comnih.govnih.gov The reaction typically proceeds through the formation of an intermediate Schiff base (imine) or amide, followed by an intramolecular cyclophilic attack of the thiol sulfur onto the imine or carbonyl carbon, and subsequent dehydration or elimination to yield the aromatic benzothiazole (B30560) ring. mdpi.com

Formation of 1,4-Benzothiazines

One of the most important applications of 2-aminothiophenols is the synthesis of the 1,4-benzothiazine scaffold, a core structure in many pharmacologically active compounds. nih.gov A well-established and versatile method involves the reaction of a 2-aminothiophenol (B119425) with an α-carbonyl compound bearing a leaving group on the α-carbon, such as an α-haloketone or an α-bromopyruvate. nih.gov

The reaction mechanism proceeds in two key steps:

S-Alkylation: The highly nucleophilic thiol group first attacks the electrophilic α-carbon of the ketone, displacing the bromide leaving group to form an S-alkylated intermediate.

Intramolecular Cyclization: The amino group of the intermediate then performs a nucleophilic attack on the carbonyl carbon. This is followed by the elimination of a water molecule (dehydration) to form the six-membered thiazine (B8601807) ring.

When this compound is used as the starting material in this reaction, the resulting product is a 6-bromo-1,4-benzothiazine derivative. The nature of the substituent on the final heterocycle is determined by the specific α-haloketone used in the reaction.

Table 1: Examples of Reagents for 1,4-Benzothiazine Synthesis

| Reagent Class | Specific Example | Resulting Moiety on Benzothiazine Ring |

| α-Haloketone | Phenacyl bromide | Phenyl group |

| α-Haloester | Ethyl bromopyruvate | Carboxylate group |

| α-Haloacid | Bromoacetic acid | Carbonyl group (Thiazinone) |

Amide and Imine Formations

The amino group of this compound can undergo standard reactions to form amides and imines, which can serve as intermediates for the synthesis of more complex molecules.

The acylation of this compound with acyl chlorides or anhydrides in the presence of a base leads to the formation of the corresponding amides. nih.gov These amide derivatives can then be utilized in further synthetic transformations. For example, intramolecular cyclization of a 2-acylamidodiphenylsulfide can be a key step in the synthesis of 2-substituted phenothiazines. google.com

The condensation of this compound with aldehydes or ketones under acidic or neutral conditions results in the formation of imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org The formation of the C=N double bond is a reversible process, and the resulting imines can be isolated or used in situ for subsequent reactions. masterorganicchemistry.comlibretexts.org These imine intermediates are crucial in the oxidative cyclocondensation reactions to form benzothiazoles.

Reactions Involving the Bromine Substituent

The bromine atom on the aromatic ring of this compound serves as a key handle for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. It can also potentially undergo nucleophilic aromatic substitution, although this pathway is less favored.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from aryl halides. For this compound, these reactions offer a direct route to introduce new aryl, vinyl, or alkynyl substituents at the C4 position, profoundly modifying the electronic and steric properties of the molecule. While specific literature examples detailing these reactions on unprotected this compound are scarce, the expected reactivity can be inferred from well-established protocols on analogous bromoaniline substrates. The presence of the free amino and thiol groups may necessitate the use of protecting groups or carefully optimized reaction conditions to avoid catalyst poisoning or undesired side reactions.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organic halide. iglobaljournal.com In the context of this compound, this reaction would enable the synthesis of 4-aryl-2-aminobenzenethiols. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the catalyst. nih.gov

An efficient Suzuki-Miyaura reaction has been developed for unprotected ortho-bromoanilines, demonstrating good to excellent yields with a variety of boronic esters. nih.gov This suggests that direct coupling on this compound is feasible.

Interactive Table: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |

| Ligand | Triphenylphosphine (PPh₃), dppf |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |

| Solvent | Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-110 °C |

Sonogashira Coupling:

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction, applied to this compound, would produce 4-alkynyl-2-aminobenzenethiols, which are valuable intermediates for the synthesis of various heterocyclic compounds and materials. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. mdpi.comrsc.org Copper-free Sonogashira protocols have also been developed to circumvent issues associated with the copper co-catalyst. mdpi.com

The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl. nih.gov Aryl bromides are common substrates, and the reaction conditions are generally mild. mdpi-res.com

Interactive Table: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Parameter | Typical Conditions |

| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |

| Co-catalyst | CuI |

| Base | Triethylamine (TEA), Diisopropylamine (DIPA) |

| Solvent | THF, DMF, Toluene |

| Temperature | Room Temperature to 80 °C |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com Unlike Sₙ1 and Sₙ2 reactions, the SₙAr mechanism typically proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. slideshare.net

For an SₙAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (such as -NO₂, -CN, -C(O)R) positioned ortho or para to the leaving group. chemistrysteps.comnih.gov These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate.

The substrate this compound contains an electron-donating amino group (-NH₂) ortho to the bromine atom and a thiol group (-SH) meta to it. Electron-donating groups destabilize the negatively charged intermediate required for the SₙAr mechanism, thereby deactivating the ring towards nucleophilic attack. Consequently, nucleophilic aromatic substitution of the bromine atom in this compound is expected to be highly unfavorable under standard SₙAr conditions. Alternative mechanisms, such as those involving benzyne (B1209423) intermediates, typically require extremely strong bases and harsh conditions. chemistrysteps.com

Applications of 2 Amino 4 Bromobenzenethiol in Advanced Organic Synthesis

Precursor for Heterocyclic Scaffolds

The unique arrangement of functional groups in 2-Amino-4-bromobenzenethiol makes it an ideal building block for the synthesis of numerous sulfur and nitrogen-containing heterocyclic compounds. The proximate amino and thiol groups can readily participate in cyclization reactions with various electrophilic partners to form fused ring systems.

Synthesis of Benzothiazolylalkylphthalazineacetic Acid Derivatives

While specific research detailing the synthesis of Benzothiazolylalkylphthalazineacetic Acid Derivatives directly from this compound is highly specialized, the initial and critical step involves the formation of the benzothiazole (B30560) core. 2-Aminothiophenols are well-established precursors for benzothiazoles. The reaction of this compound with appropriate reagents, such as carboxylic acids or their derivatives, leads to the formation of a 6-bromobenzothiazole (B1273717) intermediate. This intermediate is a key platform molecule that can undergo further functionalization, such as substitution of the bromine atom or modification at the 2-position, to construct the more complex Benzothiazolylalkylphthalazineacetic Acid Derivatives.

Preparation of 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines

This compound is a key reactant in the synthesis of 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines. These compounds are typically prepared through the condensation and oxidative cyclization of 2-aminobenzenethiols with β-dicarbonyl compounds like β-diketones or β-ketoesters. researchgate.netsoton.ac.uk The reaction proceeds by condensing the amino group of the benzenethiol (B1682325) with one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular cyclization involving the thiol group, which attacks the second carbonyl group to form the six-membered thiazine (B8601807) ring. This one-pot synthesis is an efficient method for creating this class of compounds. researchgate.net The use of microwave irradiation can significantly accelerate the reaction, leading to high yields in short reaction times with easy work-up. soton.ac.ukcbijournal.com

Table 1: Synthesis of Substituted 4H-1,4-Benzothiazines

| Starting Aminothiophenol | Reactant | Conditions | Product |

|---|---|---|---|

| This compound | β-Diketone (e.g., Acetylacetone) | Dimethyl sulfoxide (B87167) (DMSO) | 6-Bromo-2,3-dimethyl-4H-1,4-benzothiazine |

Contribution to the Synthesis of Medicinally Important Heterocycles, including Thiazines and Benzothiazines

Heterocyclic compounds containing the benzothiazine moiety are significant building blocks in medicinal chemistry due to their wide array of biological and pharmacological properties. beilstein-journals.orgnih.gov Derivatives of 1,4-benzothiazine have demonstrated anticancer, antioxidant, antimicrobial, anti-inflammatory, and analgesic activities. cbijournal.combeilstein-journals.org The synthesis of these valuable scaffolds often relies on 2-aminothiophenols as key precursors. beilstein-journals.orgnih.gov Various synthetic strategies, including green chemistry methods, have been developed for the preparation of 2,3-disubstituted 1,4-benzothiazines from 2-aminobenzenethiols and 1,3-dicarbonyl compounds. beilstein-journals.org These methods include using catalysts like hydrazine (B178648) hydrate (B1144303) or basic alumina (B75360) under solvent-free conditions, sometimes accelerated by microwave irradiation. beilstein-journals.org The versatility of this compound allows for the introduction of a bromine atom into the benzothiazine skeleton, providing a handle for further chemical modifications to develop novel therapeutic agents.

Role in the Development of Organosulfur Skeletons

Organosulfur compounds are vital in fields ranging from pharmaceuticals to materials science and electronics. sciencedaily.combioengineer.org Molecules with complex organosulfur skeletons, such as phenothiazine (B1677639) and thianthrene, play pivotal roles in these areas. sciencedaily.comacs.org The synthesis of these important structures often utilizes o-bromobenzenethiols as key components because of the high reactivity of both the thiol and bromide moieties. sciencedaily.comacs.org this compound fits this structural template, possessing an ortho-amino group and a bromo-substituent relative to the thiol. This arrangement allows for sequential, directed reactions to build more complex organosulfur frameworks. While conventional methods for preparing o-bromobenzenethiols can be challenging, their importance as synthetic precursors is well-established, highlighting the utility of compounds like this compound in constructing diverse and highly functionalized organosulfur molecules. sciencedaily.comacs.org

Role in the Synthesis of Biologically Active Molecules

Beyond its utility in forming heterocyclic scaffolds, this compound is a valuable precursor for molecules designed to interact with specific biological targets. Its functional groups can be incorporated into larger molecules to modulate their activity and properties.

Design of Antifolates as Dihydrofolate Reductase Inhibitors

Antifolates are a class of drugs that interfere with the action of folic acid, a vitamin essential for cell growth and division. mdpi.com A primary target for antifolates is the enzyme Dihydrofolate Reductase (DHFR), which is crucial for maintaining the intracellular pool of reduced folates required for DNA synthesis. cancernetwork.comnih.gov Inhibition of DHFR can halt cell proliferation, making it an effective strategy in cancer chemotherapy and for treating certain infectious diseases. cancernetwork.comnih.gov

The design of novel DHFR inhibitors often involves creating analogues of folic acid. nih.gov In one successful strategy, various aryl thiols are appended to a core heterocyclic scaffold, such as a pyrrolo[2,3-d]pyrimidine, via an oxidative addition reaction. nih.gov Specifically, 4-bromobenzenethiol has been used to synthesize potent antifolates. nih.gov this compound represents a key starting material for this synthetic approach. The bromophenylthiol moiety can be attached to the core structure, and the additional amino group provides a point for further modification, potentially enhancing the molecule's binding affinity to the target enzyme or altering its selectivity. nih.gov The development of such nonclassical antifolates is a continuing effort to create more potent and selective agents against DHFR from cancer cells or pathogenic microbes. nih.gov

Table 2: General Strategy for Antifolate Synthesis

| Core Heterocycle | Aryl Thiol Reagent | Reaction Type | Resulting Structure | Biological Target |

|---|

Precursors for Antiplatelet Agents

While direct evidence for the use of this compound in the synthesis of currently marketed antiplatelet drugs is not prevalent in the readily available literature, the benzothiazole scaffold, which can be readily synthesized from this precursor, is a key feature in compounds investigated for their hemostatic and, conversely, antithrombotic activities.

Research into benzothiazole amide derivatives has revealed their potential as hemostatic agents, which promote blood clotting. In one study, a series of benzothiazole amides were synthesized and evaluated for their in vitro hemostatic activities. One particular compound, Q2, demonstrated significant partial coagulation activity, reduced capillary permeability, and activated thrombin, a key enzyme in the coagulation cascade. It also exhibited potent platelet aggregation activity, surpassing the positive control, etamsylate. Molecular modeling suggested that this compound acts as a competitive thrombin activator researchgate.net.

While this study focuses on the pro-coagulant effects, it highlights the potential of the benzothiazole core to interact with components of the coagulation system. The strategic modification of the benzothiazole scaffold, potentially derivable from this compound, could lead to the development of compounds with the opposite, antiplatelet effect. The bromo-substituent on the benzene (B151609) ring of this compound offers a handle for further chemical modification, which could be exploited to design novel benzothiazole derivatives with specific inhibitory activity against platelet aggregation or key enzymes in the coagulation cascade. Further research in this area could lead to the development of new antiplatelet agents based on this versatile scaffold.

Intermediate in the Formation of Compounds with Antimicrobial Activity

This compound is a valuable intermediate in the synthesis of benzothiazole derivatives, a class of compounds renowned for their broad-spectrum antimicrobial properties. The benzothiazole nucleus is a key pharmacophore in medicinal chemistry, and its derivatives have shown significant activity against various strains of bacteria and fungi.

The general synthetic route to 2-substituted benzothiazoles involves the condensation of a 2-aminothiophenol (B119425) with a variety of functional groups, including aldehydes, ketones, carboxylic acids, and their derivatives. The bromine atom at the 4-position of the this compound starting material can be retained in the final product, potentially enhancing its biological activity or providing a site for further functionalization.

Numerous studies have demonstrated the synthesis of antimicrobial benzothiazoles from substituted 2-aminothiophenols. For instance, various 2-substituted benzothiazoles have been synthesized and shown to possess antimicrobial, antioxidant, and other biological activities mdpi.comnih.gov. The synthesis often involves a one-pot reaction, which is efficient and environmentally friendly.

Table 1: Examples of Antimicrobial Benzothiazole Derivatives Synthesized from 2-Aminothiophenol Precursors

| Reactant for Condensation | Resulting Benzothiazole Derivative | Reported Antimicrobial Activity |

| Aromatic Aldehydes | 2-Aryl-benzothiazoles | Antibacterial and antifungal |

| Carboxylic Acids | 2-Alkyl/Aryl-benzothiazoles | Broad-spectrum antimicrobial |

| Ketones | 2,2-Disubstituted-2,3-dihydrobenzothiazoles | Antimicrobial |

The presence of the bromo group in derivatives synthesized from this compound can significantly influence the lipophilicity and electronic properties of the molecule, which in turn can affect its antimicrobial potency and spectrum of activity.

Applications in Conjugation Chemistry for Immunodiagnostics (e.g., Mycotoxin Adducts)

The thiol group of this compound provides a reactive handle for conjugation to other molecules, a process that is fundamental in the development of immunodiagnostic assays. While specific applications of this compound in the creation of mycotoxin adducts for immunodiagnostics are not extensively documented, the principles of bioconjugation using thiols are well-established and can be applied to this context.

Mycotoxins are small molecules and are generally not immunogenic on their own. To elicit an immune response and produce antibodies for use in immunoassays, they must be covalently linked to a larger carrier molecule, such as a protein. This process is known as haptenization. The thiol group of this compound can be used to form a stable thioether bond with an appropriately functionalized mycotoxin or a linker attached to the mycotoxin.

The general strategies for thiol-based bioconjugation that could be employed include:

Michael Addition: The thiol group can react with α,β-unsaturated carbonyl compounds.

Nucleophilic Substitution: The thiolate anion is a potent nucleophile and can react with alkyl halides or other electrophilic centers.

Thiol-Ene and Thiol-Yne Reactions: These "click chemistry" reactions are highly efficient and can be used to form stable carbon-sulfur bonds under mild conditions.

The resulting mycotoxin-thiophenol conjugate can then be further reacted, for example, through its amino group, to attach it to a carrier protein. The bromine atom could also serve as a site for further modification or as a label. The development of such mycotoxin-adducts is crucial for the generation of specific antibodies needed for sensitive and reliable immunodiagnostic methods for mycotoxin detection in food and feed.

Catalysis and Mechanism Studies in Reactions Involving this compound

The synthesis of benzothiazoles from 2-aminothiophenols, including this compound, has been the subject of numerous studies focusing on the development of efficient catalytic systems and understanding the underlying reaction mechanisms. A variety of catalysts have been employed to promote the key condensation and cyclization steps.

Catalytic Systems:

Acid Catalysis: Brønsted and Lewis acids are commonly used to activate the carbonyl group of the aldehyde or other electrophilic partner, facilitating the initial nucleophilic attack by the amino group of the 2-aminothiophenol.

Metal Catalysis: A range of metal-based catalysts, including those based on copper, nickel, and palladium, have been utilized. These can play various roles, such as acting as Lewis acids or facilitating oxidative cyclization steps.

Nanoparticle Catalysis: The use of nanoparticles as catalysts offers advantages such as high surface area and reusability.

Organocatalysis: Metal-free catalytic systems are gaining increasing attention due to their lower toxicity and cost.

Reaction Mechanism:

The generally accepted mechanism for the formation of 2-substituted benzothiazoles from a 2-aminothiophenol and an aldehyde involves the following key steps:

Schiff Base Formation: The amino group of the 2-aminothiophenol undergoes a condensation reaction with the aldehyde to form a Schiff base intermediate. This step is often catalyzed by an acid.

Intramolecular Cyclization: The thiol group then attacks the imine carbon of the Schiff base in an intramolecular fashion to form a five-membered thiazolidine (B150603) ring.

Oxidation/Dehydrogenation: The final step involves the oxidation of the thiazolidine intermediate to the aromatic benzothiazole. This can occur via various pathways, including air oxidation or with the help of an added oxidant.

Computational and Theoretical Studies on 2 Amino 4 Bromobenzenethiol and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to the computational investigation of 2-Amino-4-bromobenzenethiol. These methods allow for a detailed examination of the molecule's electronic landscape and provide a foundation for predicting its chemical behavior.

Electronic Structure Analysis

The electronic structure of a molecule governs its physical and chemical properties. For this compound, understanding the distribution of electrons, the energies of molecular orbitals, and the influence of its substituent groups is crucial. Key parameters derived from electronic structure analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com

Table 1: Calculated Electronic Properties of Substituted Benzenethiols (Illustrative DFT Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Benzenethiol (B1682325) | -6.5 | -1.2 | 5.3 |

| 4-Aminobenzenethiol | -5.8 | -1.0 | 4.8 |

| 4-Bromobenzenethiol | -6.7 | -1.5 | 5.2 |

| This compound | -6.2 | -1.4 | 4.8 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted aromatic compounds. Actual values for this compound would require specific calculations.

Reactivity Predictions

Quantum chemical calculations provide a suite of descriptors that can predict the reactivity of this compound. These descriptors are derived from the electronic structure and offer quantitative measures of a molecule's propensity to participate in chemical reactions. Some of the key reactivity descriptors include:

Ionization Potential (IP): The energy required to remove an electron from a molecule. A lower IP suggests a higher tendency to donate electrons.

Electron Affinity (EA): The energy released when a molecule accepts an electron. A higher EA indicates a greater ability to accept electrons.

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution.

Electrophilicity Index (ω): A global reactivity index that quantifies the electrophilic nature of a molecule. nih.gov

These descriptors are invaluable for understanding and predicting the regioselectivity and stereoselectivity of reactions involving this compound. For instance, the sites most susceptible to electrophilic or nucleophilic attack can be identified by analyzing the distribution of the HOMO and LUMO, respectively, as well as the electrostatic potential map of the molecule. mdpi.com

Table 2: Calculated Reactivity Descriptors for Substituted Anilines (Illustrative DFT Data)

| Compound | Ionization Potential (eV) | Electron Affinity (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) |

| Aniline | 7.7 | 0.2 | 3.75 | 1.88 |

| 4-Bromoaniline | 7.9 | 0.4 | 3.75 | 2.11 |

| 4-Aminophenol | 7.2 | 0.3 | 3.45 | 1.76 |

| This compound | 7.5 | 0.5 | 3.5 | 2.14 |

Note: The data in this table are illustrative and based on general trends observed in computational studies of substituted aromatic compounds. Actual values for this compound would require specific calculations.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a window into their dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing information about conformational changes, solvent effects, and intermolecular interactions. For this compound and its derivatives, MD simulations can be employed to study their behavior in different environments, such as in solution or in complex with biological macromolecules. acs.org These simulations can reveal preferred conformations, the stability of intermolecular hydrogen bonds, and the dynamics of interaction with surrounding solvent molecules.

In Silico Screening and Drug Design Implications

The structural motif of this compound is a component of various heterocyclic compounds, such as benzothiazoles, which are known to possess a wide range of biological activities. frontiersin.orgnih.govnih.gov Computational methods, particularly in silico screening, play a crucial role in the early stages of drug discovery by identifying potential drug candidates from large compound libraries.

Virtual screening techniques, such as molecular docking, can be used to predict the binding affinity and mode of interaction of this compound derivatives with specific biological targets, such as enzymes or receptors. researchgate.net These studies can guide the design of new molecules with improved potency and selectivity. Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties help in prioritizing compounds with favorable pharmacokinetic profiles for further experimental investigation. researchgate.net

Mechanistic Insights from Computational Approaches

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its use in the synthesis of benzothiazoles, DFT calculations can be used to map out the entire reaction pathway. This involves identifying transition states, intermediates, and calculating the activation energies for each step of the reaction. acs.orgmdpi.com

By analyzing the geometries and energies of the species along the reaction coordinate, researchers can gain a detailed understanding of the factors that control the reaction rate and selectivity. For example, computational studies on the Ullmann-type coupling reactions of substituted aryl halides have revealed a direct relationship between experimental reaction yields and the activation energy of the rate-limiting step. mdpi.com Similarly, computational investigations into the formation of Schiff bases from substituted anilines have provided insights into the role of catalysts and the nature of the transition states. researchgate.net These mechanistic insights are invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

Future Research Trajectories for this compound

The multifaceted reactivity of this compound positions it as a valuable building block in synthetic chemistry. Future research is poised to expand its utility through the development of novel synthetic methodologies, exploration of new chemical transformations, and application in advanced materials and high-throughput screening platforms.

Q & A

Q. How can the compound’s dual functional groups (-NH2, -SH) be exploited in multi-step organic syntheses?

- Methodological Answer :

- Sequential protection/deprotection : Use Boc (tert-butoxycarbonyl) for -NH2 and trityl groups for -SH to enable selective reactivity.

- Cross-coupling reactions : Employ Buchwald-Hartwig amination after bromine-thiol exchange to build heterocyclic scaffolds .

Safety and Handling

Q. What advanced safety protocols are recommended for handling this compound in air-sensitive reactions?

- Methodological Answer :

- Inert atmosphere : Use Schlenk lines or gloveboxes (N2/Ar) to prevent oxidation of the thiol group.

- PPE : Impervious gloves (e.g., nitrile), full-face respirators with organic vapor filters, and flame-resistant lab coats.

- Waste management : Quench residual compound with aqueous NaHCO3 before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.